Benzenesulfonamide,2-(1-hydroxy-1-phenylethyl)-n-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide,2-(1-hydroxy-1-phenylethyl)-n-phenyl- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenesulfonamide group attached to a 1-hydroxy-1-phenylethyl group, which is further connected to a phenyl group. The compound’s structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide,2-(1-hydroxy-1-phenylethyl)-n-phenyl- typically involves multiple steps, starting with the preparation of the benzenesulfonamide precursor. This precursor is then subjected to a series of reactions to introduce the 1-hydroxy-1-phenylethyl group and the phenyl group. Common reagents used in these reactions include sulfonyl chlorides, phenylmagnesium bromide, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. Safety measures and environmental considerations are also crucial in the industrial production process to minimize any potential hazards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide,2-(1-hydroxy-1-phenylethyl)-n-phenyl- undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide,2-(1-hydroxy-1-phenylethyl)-n-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide,2-(1-hydroxy-1-phenylethyl)-n-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonamide,2-(1-hydroxy-1-phenylethyl)-N-methyl-
- Benzenesulfonamide, 2,5-dichloro-N-methyl-N-[4-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)phenyl]-
Uniqueness
Benzenesulfonamide,2-(1-hydroxy-1-phenylethyl)-n-phenyl- is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Eigenschaften
CAS-Nummer |
15448-96-1 |
---|---|
Molekularformel |
C20H19NO3S |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
2-(1-hydroxy-1-phenylethyl)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C20H19NO3S/c1-20(22,16-10-4-2-5-11-16)18-14-8-9-15-19(18)25(23,24)21-17-12-6-3-7-13-17/h2-15,21-22H,1H3 |
InChI-Schlüssel |
NRPTYJGKSNGZCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2S(=O)(=O)NC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.